Regadenoson-d3 vs. Unlabeled Regadenoson: MRM Transition Discrimination Enabling Specific Quantification
In a validated HILIC-MS/MS method for human plasma, regadenoson-d3 provides a distinct multiple reaction monitoring (MRM) transition of 394.3→262.2 compared to 391.3→259.2 for unlabeled regadenoson, enabling simultaneous detection without cross-interference [1]. The mass shift of +3 Da is sufficient to eliminate isotopic overlap while preserving chromatographic co-elution on a BEH HILIC column (50 × 2.1 mm, 1.7 μm) [2].
| Evidence Dimension | MRM transition (Q1→Q3) |
|---|---|
| Target Compound Data | 394.3→262.2 |
| Comparator Or Baseline | Unlabeled regadenoson: 391.3→259.2 |
| Quantified Difference | Δ +3 m/z in Q1; Δ +3 m/z in Q3 |
| Conditions | API 4000 mass spectrometer; 10 mmol/L ammonium acetate/acetonitrile gradient; BEH HILIC column (50 × 2.1 mm, 1.7 μm) |
Why This Matters
This unambiguous mass discrimination is required for any validated LC-MS/MS method quantifying regadenoson in biological matrices and cannot be achieved with unlabeled internal standards.
- [1] Wang DJ, et al. Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the quantification of regadenoson in human plasma and its pharmacokinetic application. J Sep Sci. 2022;45(6):1146-1152. PMID: 34981883. View Source
- [2] LAUSR. Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for the quantification of regadenoson in human plasma. DOI: 10.1002/jssc.202100756. View Source
